2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine
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Overview
Description
2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as anticancer agents and fluorescent dyes. This specific compound features a tetrazole ring, which is often utilized in pharmaceuticals for its bioisosteric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine typically involves multiple steps, starting from commercially available precursors. One common route includes the chlorination of 9,9-dimethylacridine followed by the introduction of the tetrazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridine derivatives with different functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or the acridine core.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while substitution reactions can produce a wide range of functionalized acridines.
Scientific Research Applications
2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. The tetrazole ring may also play a role in enhancing the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
9-Aminoacridine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine compound used as an antiseptic.
Uniqueness
2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine is unique due to the presence of the tetrazole ring, which imparts distinct bioisosteric properties and enhances its potential as a therapeutic agent.
Biological Activity
2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine, commonly referred to as ML67-33, is a compound that has garnered attention for its significant biological activity, particularly as a selective modulator of potassium channels. This article delves into its biological mechanisms, pharmacological profiles, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
ML67-33 is characterized by the following molecular formula:
- Molecular Formula : C18H17Cl2N
- Molecular Weight : 374.27 g/mol
The compound features a dihydroacridine core with specific substitutions that enhance its biological activity. The presence of the tetrazole group is particularly noteworthy as it contributes to the compound's pharmacological properties.
ML67-33 acts primarily as an activator of the K2P2.1 (TREK-1) potassium channel. This channel plays a crucial role in various physiological processes including pain perception, neuroprotection, and mood regulation. The compound has been shown to exhibit the following characteristics:
- Selective Activation : It selectively activates K2P2.1 with an EC50 value of approximately 9.7 µM, indicating its potency in modulating this channel's activity .
- Neuroprotective Effects : Research indicates that ML67-33 may provide neuroprotection against ischemic damage and could be beneficial in treating mood disorders .
Pharmacological Profile
The biological activity of ML67-33 has been assessed through various studies, revealing its potential in multiple therapeutic areas:
Pain Modulation
The compound demonstrates significant effects in models of pain management. It has been linked to:
- Analgesic Properties : By modulating potassium channels involved in pain pathways, ML67-33 may alleviate pain responses .
Neuroprotection
ML67-33 has shown promise in protecting neuronal cells from ischemic injury:
- Ischemic Protection : The compound's ability to activate K2P channels contributes to its neuroprotective effects during ischemia .
Mood Disorders
Preliminary studies suggest that ML67-33 may have antidepressant-like effects:
- Mood Regulation : Its modulation of TREK-1 channels is associated with mood stabilization and potential treatment for depression .
Case Studies and Research Findings
Properties
IUPAC Name |
2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPMJOXQJUGJPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.